molecular formula C4H8F2 B3031438 2,2-Difluorobutane CAS No. 353-81-1

2,2-Difluorobutane

Cat. No.: B3031438
CAS No.: 353-81-1
M. Wt: 94.1 g/mol
InChI Key: IIADOUMJKYSCPM-UHFFFAOYSA-N
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Description

2,2-Difluorobutane is an organic compound with the molecular formula C4H8F2 It is a fluorinated derivative of butane, where two hydrogen atoms on the second carbon are replaced by fluorine atoms

Mechanism of Action

Mode of Action

A related compound, 2-fluorobutane, undergoes an e1cb elimination reaction due to the high bond strength of c-f, which makes it less reactive . This could potentially provide some insight into the reactivity of 2,2-Difluorobutane.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the vicinal difluoro motif in 2,3-difluorobutane shows a complex interplay of several effects, which are of similar magnitude but often of opposite sign . This suggests that the action of this compound could also be influenced by its environment.

Biochemical Analysis

Biochemical Properties

2,2-Difluorobutane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied in the context of histone deacetylase inhibitors, where fluorination can influence the conformation and potency of these inhibitors . The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and van der Waals interactions, which can affect the stability and activity of the enzymes and proteins it interacts with.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the vicinal difluorination of compounds like this compound can alter the conformation of histone deacetylase inhibitors, thereby impacting gene expression and cellular metabolism . These changes can lead to alterations in cell signaling pathways and overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atoms in this compound can form strong hydrogen bonds with biomolecules, leading to changes in their conformation and activity . This can result in the inhibition or activation of specific enzymes, ultimately affecting various biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that vicinal difluorinated compounds like this compound can adopt different conformations over time, which can affect their biochemical activity . Additionally, the stability of this compound in various experimental conditions can impact its effectiveness and reliability in research applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies on similar compounds have shown that dosage thresholds can significantly impact the observed effects, including potential toxicity at high doses . Understanding the dosage effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Its metabolism can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The fluorine atoms in this compound can alter the activity of enzymes involved in its metabolism, leading to changes in the production and utilization of metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . The distribution of this compound can affect its accumulation in different cellular compartments, influencing its overall activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluorobutane can be synthesized through several methods. One common approach involves the fluorination of butane derivatives. For example, the reaction of butane with fluorine gas in the presence of a catalyst can yield this compound. Another method involves the use of hydrogen fluoride and a fluorinating agent to replace hydrogen atoms with fluorine atoms on butane.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes often use specialized equipment to handle the highly reactive fluorine gas and ensure safety. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorobutane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert it back to butane or other fluorinated derivatives.

    Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide or silver fluoride.

Major Products Formed

    Oxidation: Fluorinated alcohols or ketones.

    Reduction: Butane or partially fluorinated butanes.

    Substitution: Compounds with different halogens or functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2-Difluorobutane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Fluorinated compounds like this compound are studied for their potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobutane: Another fluorinated butane derivative with fluorine atoms on the second and third carbons.

    1,2-Difluoroethane: A smaller fluorinated alkane with fluorine atoms on adjacent carbons.

    2,2-Difluoropropane: A fluorinated propane derivative with two fluorine atoms on the second carbon.

Uniqueness

2,2-Difluorobutane is unique due to the specific positioning of the fluorine atoms on the second carbon. This positioning can lead to distinct chemical properties and reactivity compared to other fluorinated butanes. The presence of two fluorine atoms on the same carbon can also influence the compound’s conformational stability and interactions with other molecules.

Properties

IUPAC Name

2,2-difluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2/c1-3-4(2,5)6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIADOUMJKYSCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334440
Record name 2,2-difluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353-81-1
Record name 2,2-Difluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-difluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluorobutane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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